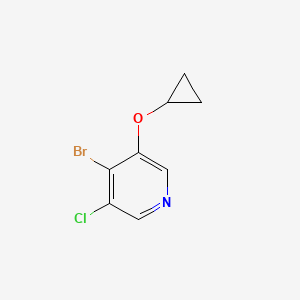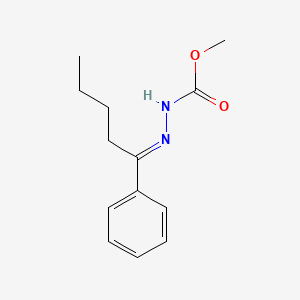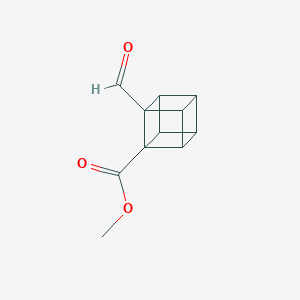
Methyl 2-formylcubane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formylcubane-1-carboxylate: is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylcubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common method includes the formylation of cubane-1-carboxylate using formylating agents under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of synthesizing cubane derivatives. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formylcubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Methyl 2-carboxycubane-1-carboxylate.
Reduction: Methyl 2-hydroxymethylcubane-1-carboxylate.
Substitution: Various substituted cubane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-formylcubane-1-carboxylate is used as a building block in the synthesis of more complex cubane derivatives. Its unique structure makes it a valuable compound for studying the properties of strained hydrocarbons.
Biology and Medicine: Research is ongoing to explore the potential biological activities of cubane derivatives. This compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the materials science industry, cubane derivatives are investigated for their potential use in high-energy materials and advanced polymers due to their high strain energy and stability.
Mechanism of Action
The mechanism of action of methyl 2-formylcubane-1-carboxylate in chemical reactions involves the reactivity of the formyl group and the cubane core. The formyl group can undergo nucleophilic attack, leading to various substitution and addition reactions. The cubane core’s strain energy influences the compound’s reactivity and stability, making it a unique scaffold for chemical transformations.
Comparison with Similar Compounds
Methyl 4-formylcubane-1-carboxylate: Similar in structure but with the formyl group at a different position.
Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxyl groups at different positions.
Uniqueness: Methyl 2-formylcubane-1-carboxylate is unique due to the position of the formyl group, which influences its reactivity and potential applications. The cubane structure itself is rare and provides a distinct set of chemical properties compared to more common hydrocarbon frameworks.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-formylcubane-1-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-14-9(13)11-7-4-3-5(7)10(11,2-12)6(3)8(4)11/h2-8H,1H3 |
InChI Key |
KPFNWKFHHTWUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


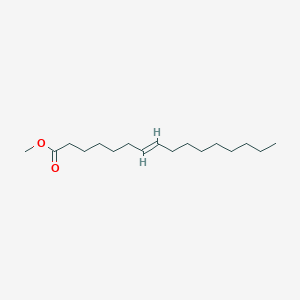
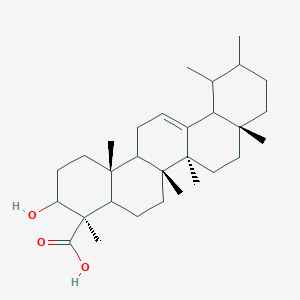
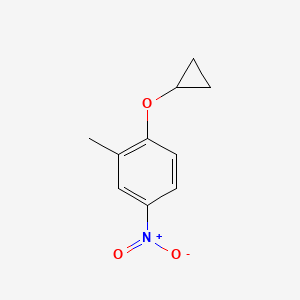
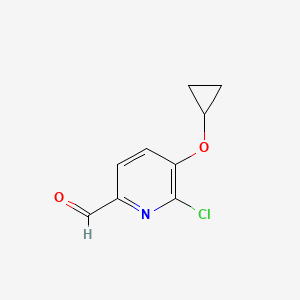
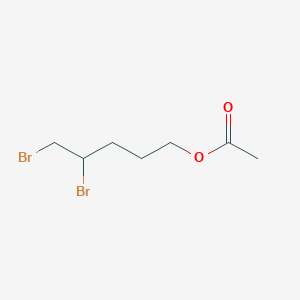
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14805891.png)
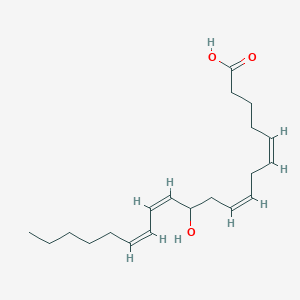
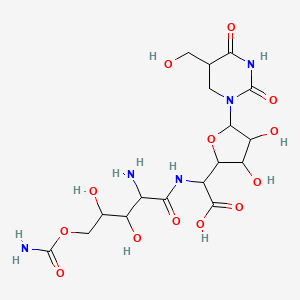
 sulfide](/img/structure/B14805899.png)
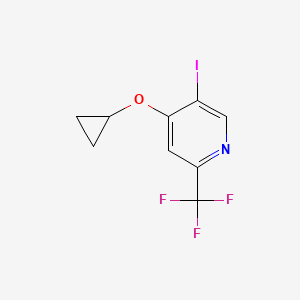
![chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14805913.png)
![(2E)-N-[(3,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14805918.png)
